9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) is a chemical compound belonging to the carbazole family, characterized by its dibrominated structure and the presence of a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 405.09 g/mol. This compound exhibits distinct physical properties, including a melting point of around 218 °C, making it suitable for various applications in organic synthesis and materials science .
The reactivity of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) can be attributed to its functional groups. The bromine atoms can undergo nucleophilic substitution reactions, while the nitro group can participate in electrophilic aromatic substitution. Additionally, the carbazole moiety can engage in various reactions typical of aromatic compounds, such as oxidation and reduction processes. These reactions are essential for synthesizing derivatives with enhanced properties or different functionalities .
Research indicates that derivatives of carbazole compounds exhibit significant biological activity, particularly in neuroprotection and anticancer properties. For instance, related compounds have shown promise in protecting neurons from apoptosis and promoting neurogenesis in models of neurodegenerative diseases. The unique structure of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) may contribute to similar biological effects, making it a candidate for further investigation in medicinal chemistry .
The synthesis of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) typically involves several steps:
These steps ensure the formation of the desired dibrominated carbazole with a nitrophenyl substituent .
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) has several potential applications:
Interaction studies involving 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) focus on its binding affinity with biological targets such as receptors or enzymes related to neuroprotection and cancer pathways. Preliminary studies suggest that modifications to the carbazole structure can enhance its interaction with specific biological targets, leading to improved therapeutic profiles. Further research is required to elucidate these interactions fully .
Several compounds share structural similarities with 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl), each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole | Contains a methoxy group instead of a nitro group | |
| 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | Features an additional bromine atom | |
| 3,6-Dinitro-9-(4-nitrophenyl)-9H-carbazole | Contains two nitro groups |
The uniqueness of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl) lies in its specific combination of bromine and nitro substituents on the carbazole backbone, which may influence its electronic properties and biological activity differently compared to other derivatives .
Bromination of carbazole at the 3- and 6-positions is achieved via electrophilic aromatic substitution (S~E~Ar) using N-bromosuccinimide (NBS) as a bromine source. Iron(III) methoxide (Fe(OMe)~3~) acts as a Lewis acid catalyst, facilitating proton transfer and directing bromination to the para-positions relative to the carbazole nitrogen. The reaction proceeds via a two-step mechanism:
Key Reaction Conditions:
Table 1. Bromination of Carbazole Derivatives
| Substrate | Brominating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Carbazole | NBS | Fe(OMe)~3~ | CH~2~Cl~2~ | 78 |
| 3-Bromocarbazole | NBS | Fe(OMe)~3~ | MeCN | 83 |
The 4-nitrophenyl group is introduced at the carbazole nitrogen via Ullmann coupling, leveraging copper(I) iodide (CuI) as a catalyst. This method couples 3,6-dibromocarbazole with 4-nitroiodobenzene under basic conditions:
Reaction Mechanism:
Optimized Conditions:
Challenges:
Palladium-catalyzed Buchwald-Hartwig amination offers a complementary route to Ullmann coupling, enabling milder conditions for N-arylation:
Reaction Protocol:
Advantages Over Ullmann Coupling:
Table 2. Comparison of N-Arylation Methods
| Parameter | Ullmann Coupling | Buchwald-Hartwig |
|---|---|---|
| Catalyst Cost | Low | High |
| Reaction Time | 24 h | 12 h |
| Functional Tolerance | Moderate | High |
Solvent polarity and coordination ability critically influence reaction outcomes:
Bromination Step:
N-Arylation Step:
Optimization Strategies:
The electronic structure of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- represents a complex interplay between multiple electron-withdrawing substituents that significantly modulate the frontier molecular orbital energies [1] [2]. The presence of bromine atoms at the 3,6-positions and the 4-nitrophenyl group at the nitrogen position creates a unique electronic environment that substantially alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted carbazole [3] [4].
Theoretical calculations demonstrate that electron-withdrawing groups attached to the carbazole core systematically lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [1] [5]. In carbazole derivatives containing cyano and oxadiazole electron-withdrawing moieties, the calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies are -5.69 electron volts and -2.00 electron volts respectively for 3CNCzOXD, compared to -5.27 electron volts and -1.70 electron volts for the electron-withdrawing group-free analog [1] [2]. This significant stabilization of frontier molecular orbitals directly correlates with the electron-withdrawing strength of the substituents [6].
The dual electron-withdrawing effect in 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- is particularly pronounced due to the combined influence of halogen and nitro substituents [3] [4]. Density functional theory calculations on nitro-substituted carbazoles reveal that nitro groups substantially decrease the aromatic character of the carbazole ring system, as evidenced by reduced harmonic oscillator model of aromaticity indices [3]. The bromination at the 3,6-positions further enhances this electron-withdrawing effect, creating a cumulative stabilization of the molecular orbital energies [4].
| Compound | Highest Occupied Molecular Orbital Energy (eV) | Lowest Unoccupied Molecular Orbital Energy (eV) | Energy Gap (eV) | Substituent Pattern |
|---|---|---|---|---|
| CzOXD | -5.27 | -1.70 | 3.57 | Oxadiazole at 3,6 |
| 3CNCzOXD | -5.69 | -2.00 | 3.69 | Cyano + Oxadiazole at 3,6 |
| 4CNCzOXD | -5.63 | -1.95 | 3.68 | Cyano + Oxadiazole at 4 |
| 3,6-Dibromo-9H-carbazole (estimated) | -5.85 | -1.45 | 4.40 | 3,6-Dibromo |
| 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- (estimated) | -6.10 | -2.25 | 3.85 | 3,6-Dibromo + 4-nitrophenyl |
The molecular orbital composition analysis reveals that the highest occupied molecular orbital in carbazole derivatives is predominantly localized on the carbazole moiety, while the lowest unoccupied molecular orbital extends over the electron-accepting substituents [7] [8]. In 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)-, the lowest unoccupied molecular orbital is expected to have significant contributions from both the nitrophenyl group and the brominated carbazole core, creating efficient pathways for intramolecular charge separation [9] [10].
The electron affinity of carbazole radical species increases substantially upon substitution with electron-withdrawing groups [6]. This enhanced electron affinity contributes to the stabilization of anionic states and facilitates electron transport processes in organic electronic devices [1] [2]. The large electron affinity of carbazole radicals can be modulated through strategic substitution patterns, with electron-withdrawing groups providing the most significant effects [6].
Nitrophenyl-substituted carbazole systems exhibit distinctive intramolecular charge transfer characteristics that distinguish them from other donor-acceptor architectures [11] [10] [12]. The 4-nitrophenyl group in 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- serves as a strong electron acceptor, facilitating efficient charge separation upon photoexcitation [10] [12].
Time-resolved spectroscopic studies of nitroaromatic push-pull chromophores reveal ultrafast intramolecular charge transfer processes occurring on femtosecond timescales [11] [12]. In 4-dimethylamino-4'-nitrobiphenyl and 4-dimethylamino-4'-nitrostilbene systems, intramolecular charge transfer times of 220-480 femtoseconds have been measured, with the process involving twist of the nitrophenyl group [11] [12]. Similar mechanisms are expected for 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)-, where the carbazole moiety acts as the electron donor and the nitrophenyl group as the acceptor [10].
The intramolecular charge transfer mechanism in nitrophenyl-substituted systems involves substantial structural reorganization [11] [12]. Femtosecond stimulated Raman spectroscopy measurements demonstrate that the skeletal vibrational modes of the conjugated backbone undergo dramatic changes during charge transfer, particularly the ring breathing modes around 1550-1650 wavenumbers [11] [12]. The coupling between these vibrational modes is broken upon twist of the nitrophenyl group, providing direct evidence for the structural changes accompanying intramolecular charge transfer [12].
| System | Intramolecular Charge Transfer Time (fs) | Mechanism | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| 4-dimethylamino-4'-nitrobiphenyl | 220-480 | Nitrophenyl group twist | 7390-11300 |
| 4-dimethylamino-4'-nitrostilbene | 220-480 | Nitrophenyl group twist + backbone deformation | 7390-11300 |
| N-(4-cyanophenyl)carbazole | 320-950 | Cyanophenyl group rotation | 4000-6000 |
| 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- (predicted) | 150-300 | Nitrophenyl group twist + bromine stabilization | 8000-12000 |
The strong electron-withdrawing character of the nitro group compared to other acceptor moieties results in substantial Stokes shifts of 7390-11300 wavenumbers in polar solvents [12]. This large Stokes shift indicates significant geometric relaxation in the excited state, consistent with the proposed twist mechanism [11] [12]. The presence of bromine substituents in 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- is expected to further stabilize the charge-separated state, potentially leading to even larger Stokes shifts [4].
Theoretical calculations support the formation of twisted intramolecular charge transfer states in nitroaromatic chromophores [12]. The electron density distributions in the highest occupied molecular orbital and lowest unoccupied molecular orbital levels show spatial separation between the electron-donating and electron-accepting moieties upon geometric optimization of the twisted structure [12]. This spatial separation is crucial for preventing rapid charge recombination and maintaining long-lived charge-separated states [9].
The charge transfer complexes formed between nitro-containing acceptors and carbazole donors exhibit characteristic structural features [9]. Quantum chemical simulations reveal that these complexes adopt parallel stacking arrangements with interplanar distances of approximately 3.3 angstroms, facilitating efficient intermolecular interactions [9]. The formation energies and charge transfer amounts can be precisely calculated using density functional theory methods, providing insights into the stability and electronic properties of these systems [9].
The substitution pattern of bromine atoms on the carbazole core profoundly influences the electronic structure and photophysical properties of the resulting derivatives [13] [4]. The comparison between 3,6-dibromo and 2,7-dibromo carbazole derivatives reveals significant differences in their electronic characteristics, synthetic accessibility, and applications potential [13] [4].
The 3,6-dibromo substitution pattern places the bromine atoms at the meta positions relative to the nitrogen atom, resulting in reduced π-conjugation across the carbazole system [13]. This meta substitution leads to more pronounced stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to the 2,7-dibromo isomer [13] [4]. Mass spectrometric analysis demonstrates distinct fragmentation patterns for these isomers, with 3,6-dibromo-9-dodecylcarbazole showing elimination of the dodecyl group followed by sequential bromine loss, while the 2,7-isomer exhibits preferential bromine elimination [13].
In contrast, the 2,7-dibromo substitution pattern positions the bromine atoms at the para positions, allowing for extended π-conjugation through the carbazole backbone [13]. This structural arrangement results in less stabilized frontier molecular orbital energies but enhanced charge transport properties due to the improved electronic delocalization [4]. The 2,7-dibromo derivatives typically exhibit red-shifted absorption and emission spectra compared to their 3,6-dibromo counterparts [4].
| Property | 3,6-Dibromo Carbazole | 2,7-Dibromo Carbazole |
|---|---|---|
| Highest Occupied Molecular Orbital Energy Level | More stabilized (-5.85 eV) | Less stabilized (-5.75 eV) |
| Lowest Unoccupied Molecular Orbital Energy Level | More stabilized (-1.45 eV) | Less stabilized (-1.35 eV) |
| Electronic Conjugation | Reduced π-conjugation due to meta positions | Extended π-conjugation through para positions |
| Intermolecular Interactions | Stronger intermolecular interactions | Weaker intermolecular interactions |
| Charge Transport | Lower hole mobility | Higher hole mobility |
| Photophysical Properties | Blue-shifted absorption/emission | Red-shifted absorption/emission |
| Synthetic Accessibility | Direct bromination possible | Requires selective methods |
| Regioselectivity | Higher selectivity | Challenging regioselectivity |
The synthetic approaches for obtaining these isomers differ significantly in complexity and selectivity [13]. The 3,6-dibromo substitution can be achieved through direct bromination of carbazole using N-bromosuccinimide, typically yielding the desired isomer as the major product due to the electronic directing effects [13] [14]. The reaction proceeds under mild conditions and provides good regioselectivity, making it accessible for large-scale synthesis [14].
Conversely, the preparation of 2,7-dibromo carbazole derivatives requires more sophisticated synthetic strategies to achieve selectivity [13]. The para positions are less reactive toward electrophilic bromination, necessitating the use of directing groups or alternative synthetic routes [15]. This increased synthetic complexity limits the accessibility of 2,7-dibromo derivatives and affects their practical applications [13].
The electronic structure differences between these isomers have profound implications for their use in organic electronic devices [4]. The 3,6-dibromo derivatives, with their deeper frontier molecular orbital levels, are better suited for applications requiring high oxidation stability and electron transport capabilities [1] [2]. The reduced π-conjugation also leads to larger energy gaps, making these materials suitable for blue light-emitting applications [4].
The 2,7-dibromo derivatives, with their extended conjugation and higher-lying frontier molecular orbitals, exhibit superior hole transport properties [4]. These materials are preferred for applications requiring efficient charge carrier mobility, such as organic field-effect transistors and organic photovoltaic devices [4]. The red-shifted optical properties also make them suitable for longer wavelength emission applications [4].
Intermolecular packing arrangements differ between the two isomers due to their distinct molecular geometries [13]. The 3,6-dibromo derivatives tend to form stronger intermolecular interactions, leading to more ordered crystalline structures with potentially enhanced stability [13]. The 2,7-dibromo derivatives, with their more linear geometry, may exhibit different packing motifs that could influence their solid-state properties [13].
The dibrominated, nitrophenyl-substituted carbazole framework presents three structural advantages for hole extraction layers in photovoltaic assemblies:
Performance data for structurally related carbazole hole-transport layers are summarised below.
| Material (substitution pattern) | Highest occupied molecular orbital / electron volts | Hole mobility / square-centimetres per volt-second | Optimal layer thickness / nanometres | Power conversion efficiency with methylammonium lead iodide absorber / percent | Reference |
|---|---|---|---|---|---|
| 2,7-Carbazole–ethylenedioxythiophene copolymer | −5.21 | 5.1 × 10⁻⁶ | 30 | 4.47 | [1] |
| Carbazole phosphonic-acid self-assembled monolayer with dibromination (Br-2PACz) | −5.28 | 1.1 × 10⁻⁵ | ~2 (monolayer) | 21.1 | [2] |
| Star-shaped 3,6-dibromo carbazole with triphenylamine side arms (LD29, doped) | −5.24 | 1.7 × 10⁻⁵ | 40 | 18.2 | [4] |
| Isomeric twin carbazole transporter V 1221 | −5.26 | 9.0 × 10⁻⁶ | 35 | 17.8 | [5] |
Extrapolating from these benchmarks, the deeper orbital energy (estimated −5.30 electron volts [6]) and comparable conjugation length of 9H-carbazole, 3,6-dibromo-9-(4-nitrophenyl)- anticipate a power conversion efficiency window of fifteen to twenty percent when employed either as a self-assembled monolayer or as a lightly doped thin film. The compound’s calculated reorganisation energy (0.23 electron volts) [7] also predicts faster hopping-limited transport than non-halogenated analogues.
Nitrophenyl substitution extends the π-system and lowers the singlet energy gap. Photophysical profiling shows a charge-transfer absorption band at three hundred and seventy-four nanometres and weak fluorescence in non-polar media [6]. In aggregated films, however, nitrophenyl-carbazole derivatives display aggregation-induced emission centred near five hundred nanometres with quantum yields up to twenty percent [8]. Heavy-atom substituents promote reverse intersystem crossing, enabling thermally activated delayed fluorescence in closely related tetramethyl-carbazole systems that achieve external quantum efficiencies exceeding twenty-six percent without optical out-coupling layers [9]. Incorporating bromine at the three and six positions further enhances spin-orbit coupling, suggesting that 9H-carbazole, 3,6-dibromo-9-(4-nitrophenyl)- can serve as a deep-green emitter or as a narrow-bandgap sensitiser for red phosphors in all-carbazole multilayer stacks.
Electroluminescence metrics for representative nitrophenyl-carbazole emitters are collected below.
| Emitter | Peak electroluminescence / nanometres | Full-width at half-maximum / nanometres | External quantum efficiency / percent | Device structure (emissive-layer host) | Reference |
|---|---|---|---|---|---|
| 9-(4-Nitrophenyl)-3,6-dimethoxycarbazole | 510 | 48 | 9.5 | Poly(3,4-ethylene-dioxythiophene)-buffered single-layer | [10] |
| 3,6-Dibrominated nitrophenyl carbazole aggregate | 498 | 46 | 8.1 | Poly(N-vinylcarbazole):1,3,5-tris(4-biphenylyl)benzene blend | [8] |
| Tetramethyl-nitrophenyl carbazole donor–acceptor emitter | 486 | 42 | 26.0 | Four-layer thermally evaporated stack | [9] |
The spectral full-width values below fifty nanometres fulfil commercial colour-purity requirements for laser-excited liquid-crystal back-lighting.
Carbazole hole layers commonly rely on oxidative p-type doping to raise conductivity. Lithium bis(trifluoromethanesulfonyl)imide and tris(2-(1-pyrazol-yl)-4-tert-butylpyridine)cobalt(III) additives shift the Fermi level toward the highest occupied molecular orbital, elevating mobility by two orders of magnitude [3]. Bromine-substituted nitrophenyl carbazoles exhibit markedly lower ionisation potentials, allowing milder dopants such as tetrafluoro-tetracyano-quinodimethane to accomplish the same conductivity rise with reduced hygroscopicity [11].
Quantitative trends extracted from impedance and time-of-flight studies are summarised below.
| Dopant family | Optimal molar ratio to carbazole host | Conductivity enhancement factor | Hole mobility after doping / square-centimetres per volt-second | Reference |
|---|---|---|---|---|
| Lithium bis(trifluoromethanesulfonyl)imide + cobalt complex | 0.15 | 430 | 1.5 × 10⁻⁴ | [3] |
| Tetrafluoro-tetracyano-quinodimethane | 0.08 | 280 | 7.8 × 10⁻⁵ | [11] |
| Nitrophenyl carbazole self-dopant (in-situ air oxidation) | – | 60 | 4.3 × 10⁻⁵ | [3] |
Because the nitrophenyl group stabilises the radical cation generated during oxidation, 9H-carbazole, 3,6-dibromo-9-(4-nitrophenyl)- can be processed without external dopants when ultra-low series resistance is not mandatory, simplifying manufacturing and improving shelf-life.
Strategic co-doping with weak Lewis bases such as tert-butylpyridine also passivates deep trap states and increases the carrier lifetime from two-point-five to four microseconds in impedance spectroscopy [5], a promising avenue for tandem-junction perovskite modules.